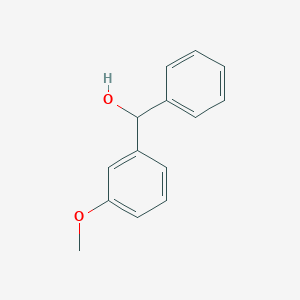

(3-Methoxyphenyl)(phenyl)methanol

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFPWTCZBHLWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 3 Methoxyphenyl Phenyl Methanol and Diarylmethanol Analogues

Oxidative Transformations

Oxidative transformations of (3-Methoxyphenyl)(phenyl)methanol (B2937894) and its analogues typically target the benzylic carbon, converting the alcohol into the corresponding ketone, (3-methoxyphenyl)(phenyl)methanone. This is a fundamental transformation in organic synthesis.

Aerobic Oxygenation of Benzylic C(sp³)-H Bonds

The oxidation of the benzylic C(sp³)-H bond in diarylmethanols to form diarylketones can be achieved using molecular oxygen as the ultimate oxidant. This approach is environmentally favorable and has been the subject of extensive research. nih.gov Various catalytic systems have been developed to facilitate this transformation under mild conditions.

One notable method involves a dual catalytic system of cerium and anthracene (B1667546) derivatives under visible light irradiation in a continuous-flow microreactor. sioc-journal.cn This system utilizes a ligand-to-metal charge transfer (LMCT) and hydrogen atom transfer (HAT) mechanism to activate the benzylic C-H bond, leading to the efficient and highly selective formation of aromatic ketones. sioc-journal.cn Another approach employs a recyclable TEMPO-derived sulfonic salt as an organocatalyst, in conjunction with NaNO₂ and HCl, to selectively oxidize benzylic C-H bonds with oxygen. organic-chemistry.org

Furthermore, visible-light-driven cooperative catalysis between dicyanopyrazine-derived chromophores (DPZ) and N-hydroxyimides has been shown to facilitate the aerobic oxygenation of benzylic alcohols, providing the corresponding carbonyl compounds in moderate to excellent yields. researchgate.net Transition-metal-free systems have also been developed, using strong bases like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) to promote the aerobic oxidation of diarylmethanes to diarylketones. mdpi.comresearchgate.net

Table 1: Catalytic Systems for Aerobic Oxidation of Benzylic Alcohols

| Catalyst System | Oxidant | Key Features |

| Cerium-anthracene complex | O₂/Visible Light | High selectivity and efficiency in a continuous-flow reactor. sioc-journal.cn |

| TEMPO-sulfonic salt/NaNO₂/HCl | O₂ | Metal-free, recyclable organocatalyst, mild conditions. organic-chemistry.org |

| Dicyanopyrazine (DPZ)/N-hydroxyimide | O₂/Visible Light | Cooperative photoredox catalysis. researchgate.net |

| LiN(SiMe₃)₂ | O₂ | Transition-metal-free, promoted by a strong base. mdpi.comresearchgate.net |

Oxidative Coupling Reactions with Organic Compounds (General Principles)

Oxidative coupling reactions involving diarylmethanols allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. These reactions often proceed through the in-situ generation of a reactive intermediate, such as a carbocation or a radical, following the initial oxidation of the alcohol.

The general principle involves the activation of the C-H bond at the benzylic position, often facilitated by a transition metal catalyst. unirioja.es For instance, palladium and rhodium are commonly used metals that can activate C-H bonds, enabling subsequent coupling with a variety of partners. unirioja.es The mechanism frequently involves a concerted metalation-deprotonation step. unirioja.es

In the context of photoredox catalysis, the excited state of a photocatalyst can initiate the oxidation of the diarylmethanol. This generates a benzylic radical that can then engage in coupling reactions with other organic molecules. This strategy has been applied to a wide range of chemical transformations.

Reductive Transformations

Reductive pathways involving this compound and its ketone analogue, (3-methoxyphenyl)(phenyl)methanone, are essential for accessing diarylmethanes. These products are significant structural motifs in various functional materials and biologically active compounds.

Deoxygenative Conversion of Diarylketones to Diarylmethanes

The deoxygenative conversion of diarylketones, such as (3-methoxyphenyl)(phenyl)methanone, to the corresponding diarylmethanes is a key reductive transformation. One of the most common methods for this reduction is the use of silane (B1218182) reagents in the presence of a catalyst. lsu.edu This process, often referred to as hydrosilylation, typically involves the reduction of the ketone to the alcohol, followed by the deoxygenation of the alcohol to the alkane.

Various catalytic systems can be employed for this transformation, including those based on indium trichloride, which can mediate the deoxygenative alkylation of the corresponding silyl (B83357) ether derivatives of the alcohol. lsu.edu A notable development is the deoxygenative transformation of diarylketones leading to multiply arylated alkanes, which can be achieved through a phospha-Brook rearrangement followed by palladium-catalyzed cross-coupling reactions. researchgate.net

Disproportionation Reactions of Diarylmethanol Derivatives

Diarylmethanol derivatives can undergo disproportionation reactions, a process where two molecules of the alcohol react to form a molecule of the corresponding diarylketone and a molecule of the diarylmethane. This reaction is typically catalyzed by a transition metal complex.

The mechanism involves the transfer of a hydride from one molecule of the alcohol to another. The alcohol molecule that loses the hydride is oxidized to the ketone, while the one that accepts the hydride is reduced to the alkane. This transformation provides a redox-neutral pathway to both the oxidized and reduced products from a single starting material.

Intermolecular Coupling Reactions

This compound and its derivatives can participate in intermolecular coupling reactions to form larger, more complex molecules. A significant example is the palladium-catalyzed coupling of diarylmethyl carbonates or pivalates with oxazoles. nih.gov

In this transformation, the diarylmethanol is first converted to a more reactive derivative, such as a carbonate or pivalate. A palladium catalyst, for example, PdCl₂(MeCN)₂ with a dicyclohexylphosphino (PCy₂) ligand, then facilitates the coupling through the cleavage of the benzylic C-O bond and a C-H bond on the oxazole. nih.gov This method allows for the synthesis of triarylmethanes from non-halogenated starting materials, offering a complementary approach to traditional cross-coupling methods. nih.gov Transition-metal-catalyzed reactions involving diazo compounds have also been explored, leading to a variety of valuable chemical structures. rsc.orgresearchgate.net

Intramolecular Cyclization Reactions

The acid-catalyzed intramolecular cyclization of diarylmethanol derivatives is a fundamental transformation for the synthesis of polycyclic aromatic hydrocarbons (PAHs), such as anthracenes. The presence of an electron-donating group, like a methoxy (B1213986) group on one of the aryl rings, plays a crucial role in facilitating this electrophilic aromatic substitution reaction.

In a relevant study, 10-benzyl-9,10-dihydroanthracen-9-ols, which are structurally related to protected diarylmethanols, undergo a transannular ring closure in the presence of acid to form homotriptycenes in nearly quantitative yields. nih.gov The success of this reaction is attributed to the high electron density in the benzene (B151609) ring, which is further enhanced by an electron-releasing methoxy group, enabling the intramolecular electrophilic substitution at the para position. nih.gov In the absence of such activating groups, alternative reactions like dehydration may occur. nih.gov

Another powerful strategy involves a tandem nickel-catalyzed dicarbofunctionalization of an alkene followed by an acid-promoted cyclization and aromatization to furnish 9-arylmethylanthracene cores. nih.gov In this process, the cyclization step is initiated by the protonation of an imine, followed by an intramolecular electrophilic attack of the electron-rich aryl group. The methoxy group on the aryl ring is instrumental in directing this cyclization and the subsequent re-aromatization to form the stable anthracene scaffold. nih.gov Various acids can be employed for this cyclization, with hydrochloric acid often providing good yields. nih.gov

The table below presents examples of acid-catalyzed cyclization reactions leading to anthracene derivatives.

| Precursor | Acid Catalyst | Product | Yield (%) | Reference |

| Diarylated imine intermediate | 6.0 M HCl | 9-Benzyl-2-methoxyanthracene | 67 | nih.gov |

| Diarylated imine intermediate | p-Toluene-sulfonic acid | 9-Benzyl-2-methoxyanthracene | Lower | nih.gov |

| 10-(4-Methoxybenzyl)-9,10-dihydroanthracen-9-ol | Acid | Homotriptycene derivative | ~Quantitative | nih.gov |

Derivatization Strategies for Functional Group Modification

The hydroxyl group of this compound can be readily converted into an ester functional group through various esterification methods. This derivatization is useful for protecting the hydroxyl group, modifying the compound's physical and chemical properties, or for synthesizing compounds with potential biological activity. medcraveonline.com

A common and straightforward method for esterification is the reaction of the alcohol with an acid anhydride (B1165640), such as acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalyst. libretexts.orglibretexts.org For example, p-methoxyphenol can be acetylated using acetic anhydride to form p-methoxyphenyl acetate (B1210297). prepchem.com This reaction is directly analogous to the acetylation of this compound. The reaction typically proceeds by nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the anhydride. libretexts.orglibretexts.org

In addition to chemical methods, enzymatic catalysis, particularly with lipases, offers a green and selective alternative for esterification. medcraveonline.comnih.gov Lipases can catalyze the acylation of alcohols with high regio- and stereoselectivity under mild reaction conditions. nih.gov For instance, lipase-catalyzed esterification has been successfully used for the synthesis of various ester derivatives of phenolic compounds, including eugenyl acetate (4-allyl-2-methoxyphenyl acetate). medcraveonline.com This enzymatic approach can be advantageous when dealing with sensitive substrates or when specific selectivity is required. medcraveonline.comnih.gov

The following table provides an overview of different esterification methods applicable to hydroxyl-containing aromatic compounds.

| Alcohol Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| p-Methoxyphenol | Acetic anhydride | Heat | p-Methoxyphenyl acetate | - | prepchem.com |

| Eugenol | Acetic anhydride | Pyridine | Eugenyl acetate | 63.2 | medcraveonline.com |

| Eugenol | Acetic anhydride | NaOH | Eugenyl acetate | 86.87 | medcraveonline.com |

| Eugenol | Acetic anhydride | Lipozyme TLIM (lipase) | Eugenyl acetate | - | medcraveonline.com |

| Dihydroconiferyl alcohol | Fatty acids (C6-C12) | Lipase (B570770) | Dihydroconiferyl esters | 74-84 (conversion) | mdpi.com |

Mechanistic Investigations and Stereochemical Control in Diarylmethanol Chemistry

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

Transition State Analysis in Catalytic Arylation Reactions

The addition of an aryl group to an aldehyde in an asymmetric fashion is a powerful tool for the synthesis of chiral diarylmethanols. The stereoselectivity of these reactions is determined in the transition state, where the chiral catalyst, the aldehyde, and the arylating agent come together.

A well-accepted model for explaining the stereoselectivity in certain catalytic asymmetric hydrogenations of ketones, such as those developed by Noyori, involves a six-membered pericyclic transition state. cytothesis.usnobelprize.org In this model, the metal catalyst, a chiral ligand, a hydride source, and the ketone substrate form a highly organized, cyclic transition state. For the synthesis of (3-Methoxyphenyl)(phenyl)methanol (B2937894) via the reduction of 3-methoxybenzophenone (B1367068), a similar six-membered transition state can be envisioned. cytothesis.us This involves the simultaneous transfer of a hydride from the metal and a proton from the ligand to the carbonyl group of the ketone. cytothesis.usnobelprize.org This "metal-ligand bifunctional" mechanism avoids the formation of a discrete metal alkoxide intermediate. cytothesis.us The specific geometry of this transition state, dictated by the chiral ligand and the substituents on the ketone, determines which enantioface of the ketone is preferentially attacked, thus leading to the formation of one enantiomer of the diaryl-methanol in excess. The steric and electronic interactions between the phenyl and 3-methoxyphenyl (B12655295) groups of the substrate and the chiral environment of the catalyst are critical in differentiating the two prochiral faces of the carbonyl group. wikipedia.org

Role of Chelated Zinc Alkoxide Intermediates in Stereocontrol

In the context of asymmetric arylations of aldehydes with organozinc reagents, chelated zinc alkoxide intermediates play a crucial role in determining the stereochemical outcome. The catalytic asymmetric addition of a phenyl group to 3-methoxybenzaldehyde (B106831), for instance, can be facilitated by a chiral catalyst in the presence of a zinc-based arylating agent.

The generally accepted mechanism involves the initial formation of a zinc alkoxide intermediate upon the addition of the organozinc reagent to the aldehyde, coordinated to the chiral catalyst. The stereochemistry of the final product is established during this addition step. The formation of a stable, chelated intermediate involving the zinc metal, the oxygen of the newly formed alkoxide, and a heteroatom from the chiral ligand can lock the conformation of the intermediate, leading to high enantioselectivity. nih.gov For example, in the presence of a chiral amino alcohol catalyst, the zinc can be chelated by both the alkoxide oxygen and the nitrogen atom of the amino alcohol. This rigid, chelated structure then directs the approach of the aryl group to one of the enantiotopic faces of the aldehyde carbonyl group, resulting in a highly stereocontrolled C-C bond formation. The nature of the solvent and the presence of other coordinating species can also influence the structure and stability of these chelated intermediates, thereby affecting the enantioselectivity of the reaction.

Understanding Chirality Transfer Processes in Biocatalysis

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a highly efficient and environmentally benign alternative for the asymmetric synthesis of chiral alcohols, including this compound. The remarkable enantioselectivity observed in these enzymatic reductions is a result of precise substrate recognition and orientation within the enzyme's active site.

Factors Influencing Enantioselectivity in Microbial Bioreductions

The enantioselectivity of microbial bioreductions of diaryl ketones is influenced by a multitude of factors. These include the specific characteristics of the enzyme's active site, the nature of the co-factor (typically NADH or NADPH), and the reaction conditions such as pH and temperature. nih.gov The three-dimensional architecture of the active site, comprised of specific amino acid residues, creates a chiral environment that preferentially binds one of the two prochiral faces of the ketone substrate.

Molecular dynamics simulations and mutagenesis studies have revealed that the size and shape of the binding pockets within the active site are critical for enantioselective recognition. nih.gov For the reduction of a diaryl ketone like 3-methoxybenzophenone, the enzyme must accommodate two bulky aryl substituents. The relative positioning of these groups within the active site determines which enantiomer of the alcohol is produced. Furthermore, the efficiency of hydride transfer from the cofactor to the carbonyl carbon is highly dependent on the precise orientation of the substrate relative to the cofactor.

Substituent Position-Controlled Stereospecificity of Ketoreductases

Research has demonstrated that the position of substituents on the aromatic rings of diaryl ketones can act as a controlling element for the stereospecificity of ketoreductases. A study featuring a novel ketoreductase, KmCR2, highlighted this phenomenon in the bioreduction of sterically bulky diarylmethanones. It was discovered that the stereochemical outcome could be effectively controlled by the placement of substituents at the meta, para, or ortho positions of the aromatic rings.

For instance, the reduction of different methoxy-substituted benzophenones by a ketoreductase would likely exhibit varying degrees of enantioselectivity and even potentially opposite stereopreferences depending on whether the methoxy (B1213986) group is at the ortho, meta, or para position. This substituent-position-controlled stereospecificity arises from the specific interactions (or lack thereof) between the substituent and the amino acid residues lining the active site. A substituent at the meta position, as in 3-methoxybenzophenone, will orient the substrate differently within the active site compared to a para-substituted analogue, leading to a predictable and controllable stereochemical outcome. This principle allows for the strategic design of substrates to achieve the desired enantiomer of the diarylmethanol product.

Mechanistic Insights into Wittig Rearrangements (Anionic Mechanisms)

The formation of diarylmethanols, including this compound, can be achieved through the scripps.eduslideshare.net-Wittig rearrangement of the corresponding aryl benzyl (B1604629) ethers. This reaction provides a valuable method for carbon-carbon bond formation directly at the benzylic position. mdpi.comresearchgate.netmdpi.com The process is initiated by a strong base, typically an organolithium reagent like n-butyllithium, which deprotonates the carbon atom adjacent to both the ether oxygen and an anion-stabilizing group. mdpi.comwikipedia.org

The mechanism of the scripps.eduslideshare.net-Wittig rearrangement is distinct from the more common slideshare.netmdpi.com-Wittig rearrangement and has been the subject of detailed study. organic-chemistry.org It is understood to proceed not through a concerted pericyclic transition state, but via a two-step radical dissociation-recombination pathway that occurs within a solvent cage. scripps.eduorganic-chemistry.org

The key steps of the anionic mechanism are:

Anion Formation: A strong base abstracts a proton from the benzylic carbon of the aryl benzyl ether, creating a highly reactive carbanion. The stability of this carbanion is crucial for the reaction to proceed. organic-chemistry.org

Homolytic Cleavage: The carbanion intermediate undergoes homolytic cleavage of the adjacent carbon-oxygen bond. This generates a radical anion (ketyl) and a carbon radical, which are held in close proximity by the solvent cage. organic-chemistry.orgunito.it

Radical Recombination: The radical pair rapidly recombines to form a new carbon-carbon bond, yielding the thermodynamically more stable lithium alkoxide of the diarylmethanol product. organic-chemistry.orgacs.org

Protonation: Subsequent workup with a proton source neutralizes the alkoxide to give the final diarylmethanol. mdpi.com

This radical dissociation-recombination mechanism has significant stereochemical consequences. The reaction often proceeds with retention of configuration at the migrating carbon center and inversion at the carbanionic center. organic-chemistry.org However, the scripps.eduslideshare.net-rearrangement often requires higher temperatures than the competing slideshare.netmdpi.com-rearrangement, which can lead to mixtures of products if the substrate allows for both pathways. wikipedia.orgorganic-chemistry.org To favor the scripps.eduslideshare.net-product, reaction conditions must be carefully controlled. organic-chemistry.org

Recent research has explored the use of activating groups on the aryl ring to facilitate the rearrangement under milder conditions. For instance, phosphonamidate groups have been shown to promote the scripps.eduslideshare.net-Wittig rearrangement of meta- and para-benzyloxyarylphosphonamidates to furnish the corresponding diarylmethanols in moderate to good yields upon treatment with n-butyllithium. mdpi.comresearchgate.netmdpi.com

Table 1: Mechanistic Details of the scripps.eduslideshare.net-Wittig Rearrangement

| Step | Description | Key Intermediates | Stereochemical Outcome |

|---|---|---|---|

| 1. Deprotonation | Anion formation at the benzylic carbon using a strong base (e.g., n-BuLi). | Carbanion | Formation of a planar or rapidly inverting carbanion. |

| 2. Dissociation | Homolytic cleavage of the C-O bond. | Radical-ketyl pair within a solvent cage. organic-chemistry.org | Loss of initial stereochemistry at the carbanionic center. |

| 3. Recombination | Rapid C-C bond formation between the radical fragments. | Lithium alkoxide of the product. organic-chemistry.org | Retention at the migrating group, inversion at the former carbanion. organic-chemistry.org |

Reaction Pathway Analysis of Reductive Transformations (e.g., Phospha-Brook Rearrangement, Radical Pathways)

The chemistry of diarylmethanols is closely linked to reductive transformations where related diarylmethyl species are generated as intermediates. A prominent example is the generation of diarylmethyl anions via the scripps.eduslideshare.net-phospha-Brook rearrangement, a powerful strategy for umpolung (polarity reversal) of carbonyl reactivity. mdpi.comelsevierpure.com

The phospha-Brook rearrangement involves the intramolecular, base-catalyzed migration of a phosphoryl group from a carbon atom to an oxygen atom. organic-chemistry.org This process transforms an α-hydroxyphosphonate into a phosphonate-stabilized carbanion. In the context of diaryl systems, this provides a catalytic route to diarylmethyl anions from aromatic aldehydes. mdpi.com

The reaction pathway can be summarized as follows:

Nucleophilic Addition: A phosphite (B83602) adds to an aromatic aldehyde to form an initial adduct.

scripps.eduslideshare.net-Phospha-Brook Rearrangement: In the presence of a Brønsted base catalyst, the phosphoryl group migrates from carbon to the adjacent oxygen. This key step is driven by the formation of the highly stable phosphorus-oxygen bond. organic-chemistry.orgwikipedia.org

Carbanion Formation: The rearrangement results in the formation of a diarylmethyl anion, which is stabilized by the adjacent phosphonate (B1237965) group.

Electrophilic Trapping: This nucleophilic carbanion can then be trapped by a variety of electrophiles, leading to the formation of highly functionalized diarylalkane derivatives. elsevierpure.com

This methodology effectively constitutes a reductive transformation of the initial aldehyde, converting the carbonyl group into a new C-C or C-heteroatom bond at the diarylmethyl position.

Radical pathways are also central to the chemistry of diarylmethanols. As discussed in the context of the scripps.eduslideshare.net-Wittig rearrangement, the core transformation can proceed through a radical pair intermediate. organic-chemistry.org Furthermore, radical cations of related structures like (3-methylphenyl)(phenyl)methanol have been studied, showing fragmentation patterns that yield substituent radicals and radical cations. biosynth.com The stability of the benzylic radical intermediates is a determining factor in the success and regioselectivity of these reactions. scripps.edu The analysis of these pathways, often supported by computational studies, is essential for predicting reaction outcomes and designing synthetic strategies. acs.orgnih.govresearchgate.net

Table 2: Comparison of Reductive Transformation Pathways

| Pathway | Key Transformation | Core Intermediate | Driving Force | Typical Application |

|---|---|---|---|---|

| scripps.eduslideshare.net-Phospha-Brook Rearrangement | α-Hydroxyphosphonate → Phosphonate-stabilized carbanion | Diarylmethyl anion elsevierpure.com | Formation of a strong P-O bond. organic-chemistry.org | Catalytic generation of diarylmethyl nucleophiles from aldehydes. mdpi.com |

| Radical Pathway ( scripps.eduslideshare.net-Wittig) | Ether carbanion → Alkoxide | Radical-ketyl pair organic-chemistry.org | Formation of a stable C-C bond and alkoxide. | C-C bond formation to produce diarylmethanols. mdpi.com |

Computational Studies in Diarylmethanol Chemistry

Electronic Structure Calculations

The electronic structure is fundamental to a molecule's reactivity, and computational methods are adept at its characterization.

For a molecule like (3-Methoxyphenyl)(phenyl)methanol (B2937894), DFT calculations would typically be employed to predict its three-dimensional geometry, bond lengths, and bond angles. This method is also used to calculate electronic properties such as the distribution of electron density and the electrostatic potential, which are key to understanding intermolecular interactions. While DFT has been used to study related molecules, specific data for this compound is not present in the surveyed literature.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a standard computational approach to predict a molecule's reactivity. The energies and shapes of these frontier orbitals indicate where a molecule is likely to act as a nucleophile or an electrophile. The electron density distribution, often visualized as a map of electrostatic potential, reveals the electron-rich and electron-poor regions of the molecule, which is critical for predicting how it will interact with other reagents. However, specific HOMO-LUMO gap energies and electron density maps for this compound are not available in published research.

Reaction Mechanism and Transition State Modeling

Computational chemistry provides a window into the dynamic processes of chemical reactions, allowing for the study of fleeting intermediates and high-energy transition states.

In reactions involving this compound, such as its synthesis or further transformation, computational modeling could predict the stability of various reaction intermediates. By calculating the energy barriers associated with different reaction pathways, chemists can forecast the most likely mechanism. This information is invaluable for optimizing reaction conditions to favor the desired product. Unfortunately, no studies have published these predictions for reactions involving this specific diarylmethanol.

Following the computational identification of a transition state, a vibrational frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. This analysis confirms the nature of the transition state and helps to visualize the atomic movements that lead from reactant to product. Such a detailed analysis for any reaction of this compound is not found in the current body of scientific literature.

Computational Approaches for Catalyst Design and Optimization

The synthesis of chiral diarylmethanols often relies on asymmetric catalysis. Computational methods can play a significant role in the development of new and more efficient catalysts. By modeling the interaction between a catalyst and the reactants, researchers can understand the origins of enantioselectivity and rationally design improved catalysts. This approach has been applied to the synthesis of other diarylmethanols, but no computational studies focused on catalyst design for the synthesis of this compound have been reported.

Advanced Spectroscopic Characterization in Research on Diarylmethanols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (3-Methoxyphenyl)(phenyl)methanol (B2937894). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton. The aromatic protons on the two phenyl rings typically appear in the downfield region (δ 7.4-6.8 ppm), with their splitting patterns revealing their substitution and coupling relationships. The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet around δ 3.8 ppm. The benzylic proton (CH-OH) and the hydroxyl proton (-OH) each produce characteristic signals, with the latter's chemical shift often being variable and dependent on concentration and solvent.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms and information about their hybridization and electronic environment. The spectrum for this compound shows distinct resonances for the ipso, ortho, meta, and para carbons of the phenyl rings, the benzylic carbon, and the methoxy carbon. The chemical shifts are indicative of the substitution pattern on the aromatic rings. For instance, the carbon attached to the oxygen of the methoxy group is significantly deshielded.

While not applicable to the title compound, ¹⁹F NMR is a powerful tool for diarylmethanols containing fluorine atoms, offering high sensitivity and a wide chemical shift range for probing fluorine-containing structures.

The following table summarizes typical NMR data for this compound.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| 7.41 – 7.27 | m |

| 7.14 | t, J = 7.4 |

| 7.02 | dd, J = 13.8, 8.5 |

| 6.92 | t, J = 5.7 |

| 5.81 | s |

| 3.83 | s |

| 2.54 | s |

| Data sourced from reference rsc.org. Note: Specific peak assignments can vary based on detailed 2D NMR analysis. |

Mass Spectrometry (MS) for Product Identification and Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. In the context of diarylmethanols like this compound, MS is used to confirm the identity of the synthesized product.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For this compound (C₁₄H₁₄O₂), the expected molecular weight is approximately 214.26 g/mol .

The fragmentation of the molecular ion provides structural clues. For diarylmethanols, fragmentation often occurs at the benzylic position. Key fragmentation pathways for phenylmethanol, a related structure, include the loss of a hydrogen atom to form a stable [M-1]⁺ ion, or the loss of a hydroxyl radical (•OH) to form a [M-17]⁺ ion. A significant fragmentation pathway for many benzyl (B1604629) alcohols is the cleavage of the C-C bond adjacent to the oxygen, which can lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or substituted analogues.

For this compound, characteristic fragments would be expected from the cleavage of the bond between the two aromatic rings and the carbinol carbon. This could result in ions corresponding to the phenyl group (m/z 77) and the methoxyphenyl group (m/z 107). The loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O) from the methoxyphenyl ring are also plausible fragmentation pathways. Analysis of these fragments allows for the unambiguous confirmation of the product's structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 214 | [C₁₄H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 197 | [M - OH]⁺ | Loss of hydroxyl radical |

| 183 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 137 | [C₉H₉O]⁺ | Cleavage yielding the methoxybenzyl fragment |

| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. rsc.org For chiral diarylmethanols, this technique is unparalleled in its ability to establish the absolute stereochemistry (the R or S configuration) of a specific enantiomer and to provide precise information on bond lengths, bond angles, and molecular conformation. youtube.com

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. youtube.com When a chiral compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the molecule unambiguously.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), it is often necessary to determine the enantiomeric excess (ee) of a sample, especially in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. chiralpedia.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com This allows for the separation and quantification of the two enantiomers in a racemic or enantioenriched mixture. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) being particularly effective for a broad range of chiral compounds, including alcohols. nih.govresearchgate.net Method development involves screening different CSPs and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.com

Table 3: General Conditions for Chiral HPLC Separation of Diarylmethanols

| Parameter | Typical Conditions |

|---|---|

| Chiral Stationary Phase (CSP) | Lux® Cellulose-3, Chiralpak® IA, IB, IC |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 214 nm or 254 nm |

These are representative conditions; optimization is required for specific analytes. nih.govphenomenex.com

Spectroscopic Techniques for Catalyst Characterization (e.g., X-ray Absorption Spectroscopy for Electronic States)

In the synthesis of diarylmethanols, particularly through catalytic reduction or cross-coupling reactions, the nature of the catalyst is paramount. X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the electronic and local geometric structure of catalysts, such as supported metal nanoparticles or complexes. springernature.comdigitellinc.com

XAS can be performed under in situ or operando conditions, providing insights into the catalyst's state while the reaction is occurring. rsc.org The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom (e.g., a metal center in the catalyst). By analyzing the absorption edge energy, researchers can determine if the metal is in a reduced, oxidized, or intermediate state during catalysis. researchgate.net

EXAFS reveals details about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. This information helps to characterize the size and structure of metal nanoparticles or the coordination environment of a single-atom catalyst. researchgate.net

By using XAS, researchers can correlate the electronic and geometric properties of a catalyst with its activity and selectivity in producing diarylmethanols, facilitating the rational design of more efficient catalysts. osti.gov

Applications of 3 Methoxyphenyl Phenyl Methanol and Diarylmethanols As Synthetic Intermediates and Chiral Building Blocks

Precursors in Complex Organic Synthesis

The reactivity of the hydroxyl group and the potential for substitution on the aromatic rings allow diarylmethanols to be transformed into numerous other functional motifs. This versatility makes them foundational starting materials in multi-step synthetic sequences.

Enantioenriched diarylmethanols are integral components of many chiral ligands and catalysts used in asymmetric synthesis. acs.org The development of effective chiral ligands is a cornerstone of modern chemistry, enabling the selective synthesis of a single enantiomer of a target molecule. dicp.ac.cn

Researchers have designed and synthesized various chiral ligands to facilitate the asymmetric synthesis of diarylmethanols themselves. For instance, chiral phosphoramide (B1221513) ligands derived from trans-1,2-cyclohexanediamine have been used as catalysts for the asymmetric addition of arylalkyl zinc reagents to aromatic aldehydes, producing chiral diarylmethanols with high enantiomeric excess (ee). sioc-journal.cn Similarly, novel chiral N-sulfinyl anthranilic acid (CSAA) ligands have proven effective in palladium-catalyzed asymmetric C–H alkynylation to access these valuable chiral scaffolds. acs.org

Furthermore, diarylmethanol-like structures are themselves incorporated into larger, more complex ligands. Isoquinuclidinylmethanols, which are sterically constrained β-amino alcohols, have been synthesized and used as new chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. clockss.org The synthesis of chiral pyrrolidinylmethanols from (S)-proline has also been reported, which are effective catalysts for obtaining optically active secondary alcohols. researchgate.net These examples underscore the central role of the diarylmethanol motif as both a target and a tool in the synthesis of molecules that control stereochemistry.

Table 1: Examples of Chiral Ligands for Asymmetric Synthesis

| Ligand Type | Application | Reference |

|---|---|---|

| Chiral Phosphoramides | Catalytic asymmetric synthesis of chiral diarylmethanols | sioc-journal.cn |

| N-Sulfinyl Anthranilic Acid (CSAA) | Pd-catalyzed exo-directed asymmetric γ-C–H alkynylation of oxime ethers | acs.org |

| Isoquinuclidinylmethanols | Enantioselective addition of diethylzinc to aldehydes | clockss.org |

Chiral 1,4-diols and 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives are privileged structures in asymmetric catalysis, serving as versatile ligands and auxiliaries. researchgate.netmdpi.com Diarylmethanol-related structures are foundational to the synthesis of these important compound classes.

The asymmetric synthesis of chiral 1,4-diarylbutane-1,4-diols has been achieved with excellent enantioselectivity and diastereoselectivity through the asymmetric hydrogenation of 1,4-diaryldiketones. researchgate.net Another powerful method involves the catalytic enantioselective diboration of 1,3-dienes, which produces chiral 2-buten-1,4-diols that are valuable synthetic intermediates. nih.gov

BINOL and its derivatives are among the most successful chiral ligands in asymmetric catalysis. researchgate.net Their synthesis often involves the oxidative coupling of 2-naphthols. mdpi.com Further derivatization at the 3,3' positions, which are close to the reactive center, can fine-tune the enantioselectivity and catalytic activity. researchgate.net While direct synthesis from diarylmethanols is not the primary route, the synthesis of highly substituted and functionalized BINOLs can involve coupling reactions where diarylmethyl-containing fragments are introduced. The synthesis of BINOL derivatives containing phosphoric acid, for example, is a key strategy for creating powerful organocatalysts. mdpi.com

Diarylmethanols are effective precursors for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and specifically, anthracene (B1667546) systems. These extended π-conjugated molecules are of significant interest for their unique photophysical properties and applications in materials science. beilstein-journals.orgnih.gov

An acid-catalyzed intramolecular cyclization (annulation) of diarylmethanols is a key strategy for building the anthracene framework. beilstein-journals.org For example, a 10-benzyloxy-1,2,3-trimethoxy-6,7-(methylene-1,3-dioxy)anthracene, a potential material for molecular electronics, was synthesized in a one-pot procedure from an O-benzyl-protected diarylmethanol derivative under acidic conditions. researchgate.net The reaction proceeds via a reductive-dehydration intramolecular cycloaromatization. beilstein-journals.org This approach highlights the utility of diarylmethanols in constructing complex, fused aromatic systems that are otherwise challenging to access. beilstein-journals.orgstackexchange.com The development of these synthetic methods is crucial for creating new organic materials for applications in OLEDs and OFETs. beilstein-journals.org

Table 2: Synthesis of Anthracene Derivatives from Diarylmethanols

| Diarylmethanol Precursor | Reaction Condition | Product | Reference |

|---|---|---|---|

| O-protected ortho-acetal diarylmethanol | Acid-catalyzed cyclization | 10-OR-substituted anthracenes | beilstein-journals.org |

Diarylmethanes and triarylmethanes are core structures in many pharmaceuticals, dyes, and functional materials. rsc.orgnih.gov Diarylmethanols serve as direct and common precursors to both classes of compounds.

Diarylmethanes, which are key building blocks for SGLT2 inhibitors like canagliflozin (B192856) and empagliflozin, can be synthesized from diarylmethanols. acs.orgnih.gov A common synthetic route involves the reduction of a diarylketone to the corresponding diarylmethanol, which is then further reduced to the diarylmethane. nih.gov A possible mechanism involves the formation of a benzylic carbocation from the diarylmethanol, which is subsequently reduced. nih.gov

The most common method for synthesizing triarylmethanes is the Lewis or Brønsted acid-catalyzed Friedel-Crafts reaction of diarylmethanols or their derivatives with arenes. nih.govresearchgate.net However, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives with broader substrate scope. nih.gov For instance, a palladium-catalyzed Suzuki-Miyaura reaction between diarylmethyl esters (derived from diarylmethanols) and aryl boronic acids provides a general method for synthesizing triarylmethanes under mild conditions. nih.gov

Intermediates for Chiral Drug Precursors in Academic Synthetic Pathways

The diarylmethanol scaffold is a widespread motif in a variety of biologically active compounds and pharmaceuticals. acs.orgrsc.org Their role as chiral drug precursors is a subject of significant academic and industrial research.

Enantioenriched diarylmethanols are key structural components in several clinical drugs. Examples include the antihistamine clemastine (B1669165) and the major depressive disorder treatment escitalopram. acs.org The synthesis of these complex molecules often relies on pathways that construct or utilize a chiral diarylmethanol intermediate.

Furthermore, diarylmethanes, which are directly synthesized from diarylmethanols, form the central core of an entire class of modern antidiabetic drugs known as SGLT2 inhibitors. researchgate.net This includes canagliflozin, dapagliflozin, and empagliflozin. acs.orgnih.gov Academic research has focused on developing novel and efficient syntheses of these diarylmethane building blocks, often proceeding through a diarylmethanol intermediate. acs.orgnih.govresearchgate.net

Table 3: Pharmaceuticals Containing or Derived from the Diarylmethanol Scaffold

| Drug Name | Therapeutic Class | Structural Link | Reference |

|---|---|---|---|

| Escitalopram | Antidepressant | Contains a chiral diaryl-like methoxy-amine structure | acs.org |

| Clemastine | Antihistamine | Contains a chiral diarylether methanol (B129727) derivative structure | acs.org |

| Canagliflozin | SGLT2 Inhibitor (Antidiabetic) | Diarylmethane core derived from diarylmethanol | acs.orgnih.gov |

Role as Synthetic Reagents in Materials Science (e.g., Optoelectronic Materials)

Diarylmethanols are valuable starting materials for the synthesis of organic functional materials, particularly those with applications in optoelectronics. Their ability to be converted into extended, π-conjugated systems like anthracenes and other polycyclic aromatic hydrocarbons (PAHs) is key to this role. beilstein-journals.orgcore.ac.uk

Materials for molecular electronics, such as specific anthracene derivatives, have been directly synthesized from diarylmethanol precursors. researchgate.net These anthracene derivatives are investigated for their photochemical and photophysical properties, which are relevant for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.org The (3-Methoxyphenyl)phenyl moiety itself is found in compounds with potential applications in optoelectronic devices. For example, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole has been synthesized and studied, with isoxazole (B147169) derivatives noted for their potential liquid crystalline properties and use in such devices. researchgate.net

Moreover, triarylmethanes, which are readily synthesized from diarylmethanols, are the basis for a large class of synthetic dyes. chemicalbook.com These dyes, such as Crystal Violet and Malachite Green, have strong absorption and emission in the visible spectrum, a fundamental property for any optical material. chemicalbook.com The synthetic accessibility of these chromophores via diarylmethanol intermediates highlights their importance in materials chemistry.

Future Directions and Emerging Research Avenues in 3 Methoxyphenyl Phenyl Methanol Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The primary route to enantiomerically pure (3-Methoxyphenyl)(phenyl)methanol (B2937894) involves the asymmetric reduction of its prochiral ketone precursor, 3-methoxybenzophenone (B1367068). The development of highly enantioselective and efficient catalytic systems is paramount for this transformation. Future research is intensely focused on creating novel catalysts that offer superior performance under milder, more sustainable conditions.

A significant area of advancement lies in the field of biocatalysis, particularly with the use of engineered ketoreductases (KREDs). rsc.org These enzymes can reduce a wide array of prochiral ketones with exceptional enantioselectivity (>99% ee) and high activity. nih.gov The application of sophisticated protein engineering techniques is expected to produce KREDs tailored specifically for substrates like 3-methoxybenzophenone, overcoming potential steric hindrance from the two aryl groups and ensuring the production of a single desired enantiomer. rsc.org

Table 1: Examples of Modern Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Specific Catalyst/Enzyme | Substrate Class | Enantiomeric Excess (ee) | Key Advantages |

| Biocatalyst | Engineered Ketoreductase (KRED) | Prochiral Ketones, β-ketoesters | Often >99% nih.gov | High enantioselectivity, mild reaction conditions. nih.gov |

| Biocatalyst | NADH-dependent reductase from Streptomyces coelicolor | Aryl ketones, α- and β-ketoesters | >99% for β-ketoesters nih.gov | High activity and broad substrate range. nih.gov |

| Metal Catalyst | Ru-based complexes | Racemic alcohols (for DKR) | Up to 99% mdpi.com | Efficient racemization for DKR processes. mdpi.com |

| Metal Catalyst | VOSO₄ with Novozym® 435 | Racemic secondary alcohols | High conversion and ee encyclopedia.pub | Enables continuous flow DKR, overcoming catalyst incompatibility. encyclopedia.pub |

This table presents representative data for catalyst classes applicable to the synthesis of chiral alcohols like this compound.

Integration of Multi-Catalytic (Chemoenzymatic and Organocatalytic) Cascade Strategies

To enhance synthetic efficiency, researchers are increasingly turning to cascade reactions, where multiple transformations occur in a single pot. The integration of different catalytic modes—such as combining biocatalysis with metal catalysis or organocatalysis—is a particularly promising frontier. nih.govrsc.org

A prime example of a multi-catalytic strategy is Dynamic Kinetic Resolution (DKR). DKR combines the enantioselective acylation of an alcohol catalyzed by an enzyme (e.g., a lipase) with the simultaneous, in-situ racemization of the unreacted alcohol enantiomer by a metal catalyst. encyclopedia.pubmdpi.com This allows for the theoretical conversion of 100% of a racemic mixture of this compound into a single enantiomer of its corresponding ester, a significant improvement over the 50% maximum yield of a standard kinetic resolution. mdpi.com The development of new bio- and chemo-catalysts that are compatible and can operate synergistically under the same conditions is a key challenge being addressed. encyclopedia.pub

Furthermore, organocatalysis, which uses small organic molecules as catalysts, offers another avenue for creating novel cascade reactions. An organocatalytic transfer hydrogenation of an in situ-generated intermediate from racemic triarylmethanols has been shown to produce enantioenriched triarylmethanes. rsc.org Adapting such strategies, potentially in tandem with enzymatic steps, could provide new, metal-free pathways to chiral derivatives of this compound.

Advancements in Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry has become an indispensable tool for accelerating the development of synthetic methodologies. For the synthesis of this compound, computational modeling offers powerful predictive capabilities that can guide experimental work, saving time and resources.

One of the most impactful applications is in predicting and understanding the enantioselectivity of catalysts. mdpi.com By modeling the transition states of a reaction, chemists can determine why a particular catalyst favors the formation of one enantiomer over the other. For instance, computational methods are used to rationalize the enantiopreference of enzymes like Candida antarctica lipase (B570770) B, allowing for targeted mutations to enhance or even invert its selectivity. mdpi.com This "in silico" protein engineering can rapidly identify promising enzyme variants for the synthesis of a specific target like (S)-(3-methoxyphenyl)(phenyl)methanol.

These predictive models also extend to reaction conditions, helping to optimize solvent, temperature, and substrate modifications to maximize yield and selectivity. As computational power and algorithmic accuracy continue to improve, the rational, predictive design of entire synthetic routes for this compound and its derivatives will become increasingly commonplace.

Exploration of Novel Derivatization Pathways and Broadened Synthetic Applications

While this compound is a valuable chiral building block, its true potential may lie in the novel properties of its derivatives. Future research will increasingly explore new derivatization pathways to access compounds with unique biological activities or material properties. The core structure, with its two distinct aromatic rings, provides a versatile scaffold for modification.

Drawing inspiration from related structures, new applications can be envisioned. For example, derivatives of triphenylmethanol (B194598) are cornerstone compounds for the synthesis of triphenylmethane (B1682552) dyes, which have widespread use as colorants and pH indicators. chemicalbook.com By analogy, functionalization of the this compound core could lead to new classes of dyes or functional materials. In material science, triphenylmethanol-based polymers are known for their high performance and thermal stability. chemicalbook.com

In the pharmaceutical realm, chiral alcohols are critical intermediates in the synthesis of numerous drugs. nih.gov The enantiomerically pure this compound core could serve as a starting point for the synthesis of new drug candidates. Strategic modification of the phenyl and methoxyphenyl rings—for instance, through the introduction of halogens, alkyl groups, or other heterocycles—could modulate the molecule's interaction with biological targets. The synthesis of related structures such as (3-Methoxy-5-methylphenyl)(phenyl)methanol bldpharm.com and (3,4-Dimethoxyphenyl)(phenyl)methanol bldpharm.com demonstrates the feasibility of such modifications.

Table 2: Hypothetical Derivatives of this compound and Potential Applications

| Derivative Name | Structural Modification | Potential Application Area | Rationale |

| (3-Amino-phenyl)(phenyl)methanol | Reduction of a nitro group precursor | Pharmaceutical Intermediate | Introduction of a key functional handle for amide or urea (B33335) formation. |

| (3-Methoxyphenyl)(4'-vinylphenyl)methanol | Introduction of a vinyl group | Polymer Science | Monomer for the synthesis of specialty polymers with chiral backbones. |

| Bis(3-methoxyphenyl)methanol | Replacement of phenyl with a second 3-methoxyphenyl (B12655295) group | Materials Science | Altering symmetry and electronic properties for functional materials. bldpharm.com |

| (3-Methoxyphenyl)(phenyl)methyl ester | Acylation of the hydroxyl group | Pro-drug design, chiral resolving agent | Masking the hydroxyl group or creating a handle for further reactions. |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (−OCH₃), hydroxyl (−OH), and aryl protons. Aromatic splitting patterns distinguish substitution positions .

- LC-MS/HPLC : Validates purity (>98%) and molecular ion ([M+H]⁺) via high-resolution mass spectrometry .

- FT-IR : Identifies O−H (3200–3600 cm⁻¹) and C−O (1250 cm⁻¹) stretches .

How can discrepancies in reported synthesis yields be resolved?

Q. Advanced

- By-Product Analysis : Use GC-MS to detect impurities (e.g., diarylketones from incomplete reduction) .

- Solvent Recovery : Ethanol or THF recycling reduces variability in solvent purity, as seen in eco-friendly chalcone-based syntheses .

- Catalyst Screening : Compare NaBH₄ with LiAlH₄ for ketone reduction; the latter may offer higher yields but requires stricter anhydrous conditions .

What are the critical safety considerations for handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. The compound may cause irritation (R36/37/38) .

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for alcohol disposal .

How is this compound used in synthesizing bioactive heterocycles?

Q. Advanced

- Chalcone Derivatives : The compound serves as a precursor for chalcones, which are cyclized to form pyrazolines or dihydropyridines with anti-inflammatory or anticancer activity .

- Pharmaceutical Intermediates : Its hydroxyl group is functionalized via Mitsunobu reactions to create ethers or esters for drug candidates .

What mechanistic insights explain stereoselectivity in its synthesis?

Q. Advanced

- Grignard Additions : Steric hindrance from the 3-methoxy group directs nucleophilic attack to the less hindered carbonyl position, influencing regiochemistry .

- Reduction Pathways : NaBH₄ selectively reduces ketones to secondary alcohols without affecting methoxy groups, while LiAlH₄ may require protecting groups for sensitive substrates .

Can green chemistry principles be applied to its synthesis?

Q. Advanced

- Solvent Recycling : Ethanol recovery via distillation reduces waste, as demonstrated in chalcone-based routes .

- Catalyst Substitution : Acetic acid代替强酸催化剂 (e.g., H₂SO₄) minimizes environmental impact .

- Microwave-Assisted Synthesis : Reduces reaction time and energy consumption for Grignard or reduction steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.